methyl 3-acetyl-1H-indole-5-carboxylate
Overview
Description
"Methyl 3-acetyl-1H-indole-5-carboxylate" is a chemical compound belonging to the indole family, characterized by its unique molecular structure that incorporates both acetyl and carboxylate functional groups. This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds, owing to the reactivity of its functional groups and the stability provided by the indole core.
Synthesis Analysis
Synthesis of methyl 3-acetyl-1H-indole-5-carboxylate involves several key steps, including regioselective dibromination, metal-assisted intramolecular C-N cyclization, and oxidative heterocyclization. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, demonstrating the compound's synthesis versatility (Parsons et al., 2011).
Molecular Structure Analysis
A comprehensive analysis of the molecular structure of methyl 1H-indol-5-carboxylate has been reported using density functional theory. This analysis includes investigations into ground state geometry, molecular properties, electronic structure, and the effects of solvents on optimized geometry and inter-molecular hydrogen bonding (Srivastava et al., 2017).
Chemical Reactions and Properties
Functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate through oxidative heterocyclization and condensation with o-phenylenediamine showcases the compound's chemical reactivity and its potential in yielding novel heterocyclic derivatives (Velikorodov et al., 2016).
Physical Properties Analysis
The synthesis, structural evaluation, and characterization of derivatives of methyl indole-3-carboxylate, such as 5-methyl-6-acetyl substituted indole, provide insights into the compound's physical properties, including its crystal structures and hydrogen bonding patterns (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of methyl 3-acetyl-1H-indole-5-carboxylate can be further understood through the study of its derivatives and their reactions, including N-acetylation reactions and the synthesis of biologically relevant molecules. These studies elucidate the compound's reactivity and potential applications in the synthesis of complex heterocyclic compounds (Dzygiel et al., 2004).
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, such as methyl 3-acetyl-1H-indole-5-carboxylate, are synthesized through various methods, including the Fischer, Bartoli, and Bischler indole syntheses. These methods are pivotal for constructing indole nuclei essential for developing pharmaceuticals and materials with unique properties. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, outlining nine strategic approaches that classify all indole syntheses, which are critical for the development of new indole-based compounds with potential applications in drug discovery and material science (Taber & Tirunahari, 2011).
Phytomelatonin and Indole Derivatives in Plants
Indole derivatives also play a significant role in plant biology. For instance, melatonin, an indoleamine, has been identified in various plant species, suggesting that these compounds are synthesized in and absorbed by plants. Their functions range from acting as antioxidants or growth promoters to coordinating photoperiodic responses and regulating plant reproductive physiology (Paredes et al., 2009).
DNA Methyltransferase Inhibitors
Research on DNA methylation, a critical epigenetic process, has identified indole derivatives as potential DNA methyltransferase inhibitors. These compounds have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models, highlighting their potential in cancer therapy (Goffin & Eisenhauer, 2002).
Chemoprotective Agents in Cancer
Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective properties against cancer. These compounds, derived from cruciferous vegetables, have been shown to modulate enzyme activities relevant to carcinogenesis, offering a natural approach to cancer prevention (Bradlow, 2008).
Hepatic Protection
Indole derivatives, including I3C and its major derivatives, have demonstrated protective effects against chronic liver diseases such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These effects are attributed to their ability to regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to lipid metabolism and detoxification processes, showcasing the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).
Safety And Hazards
Future Directions
The future directions of research on methyl 3-acetyl-1H-indole-5-carboxylate could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, its application as biologically active compounds for the treatment of various disorders could be further explored .
properties
IUPAC Name |
methyl 3-acetyl-1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFSAFFYUCWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-acetyl-1H-indole-5-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.